molecular formula C8H15N B1335115 Butyl-but-2-ynyl-amine CAS No. 436099-56-8

Butyl-but-2-ynyl-amine

Cat. No. B1335115
CAS RN: 436099-56-8
M. Wt: 125.21 g/mol
InChI Key: YIDPHGUGBHLNNM-UHFFFAOYSA-N
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Description

“Butyl-but-2-ynyl-amine” is an organic compound that is part of a collection of unique chemicals . It is a versatile chemical compound with diverse applications in scientific research, particularly in the fields of catalysis and organic synthesis.


Synthesis Analysis

The synthesis of “this compound” and similar compounds often involves multistage procedures that require a significant amount of time, electricity, and hard-to-access starting materials . The synthesis of amines typically involves the reaction of aqueous methyl or ethylamine with allyl chloride or prop-2-ynyl bromide .


Molecular Structure Analysis

The empirical formula of “this compound” is C8H15N, and its molecular weight is 125.21 . The SMILES string representation of its structure is CCCCNCC#CC .


Chemical Reactions Analysis

Amines, including “this compound”, can react rapidly with acid chlorides or acid anhydrides to form amides . This reaction typically occurs rapidly at room temperature and provides high reaction yields .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

CO2 Capture

Butyl-but-2-ynyl-amine has been studied for its application in CO2 capture. A room temperature ionic liquid incorporating a cation with an appended amine group, which includes the structure of this compound, has shown efficiency in capturing CO2 by forming a carbamate salt. This process is reversible, allowing for repeated recycling of the ionic liquid, making it a promising solution for CO2 sequestration (Bates et al., 2002).

Protection of Amines in Synthesis

This compound has been used in the development of a novel C2-symmetric protecting group for amines, known as but-2-ynylbisoxycarbonyl (Bbc). This group can be deblocked under neutral conditions, and its application in peptide synthesis demonstrates its potential in organic chemistry (Ramesh & Chandrasekaran, 2005).

Chemical Synthesis

The compound has been utilized in the synthesis of various chemical structures. For instance, N-substituted but-2-ynyl, allyl, and 4-aryloxy-2-butynyl-N-methyl anilines have been synthesized using this compound, demonstrating its versatility in chemical synthesis (Majumdar et al., 2006).

Synthesis of Isothiocyanates

This compound has been involved in the synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. This process offers a simple and effective method for transforming alkyl and aryl amines to their corresponding isothiocyanates, a reaction significant in various chemical syntheses (Munch et al., 2008).

Hydrohydrazination and Hydroazidation of Olefins

This compound has been studied in the context of hydrohydrazination and hydroazidation reactions of olefins. These reactions are important for the functionalization of olefins and have broad scope, including the use of this compound derivatives (Waser et al., 2006).

Polyaminosubstituted Phthalocyanines Synthesis

In the synthesis of polyaminosubstituted phthalocyanines, this compound is used as a nucleophile. This application demonstrates the compound's role in creating complex organic structures, which are useful in materials science and catalysis (Leznoff et al., 2007).

Radical-Mediated Thiol-Ene Reactions

The compound plays a role in retarding the radical-mediated thiol-ene coupling reactions. Its basicity influences the efficacy of these reactions, which are significant in polymer chemistry and materials science (Love et al., 2018).

Safety and Hazards

“Butyl-but-2-ynyl-amine” is classified as an irritant . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

“Butyl-but-2-ynyl-amine” has diverse applications in scientific research, particularly in the fields of catalysis and organic synthesis. Its unique properties make it an invaluable tool for advancing knowledge and innovation.

Relevant Papers

Relevant papers related to “this compound” can be found at Sigma-Aldrich . These papers include peer-reviewed articles, technical documents, and more .

Mechanism of Action

Target of Action

Butyl-but-2-ynyl-amine is a complex compound with potential biological activity. It’s important to note that the targets of a compound can vary depending on its structure and the physiological environment in which it is present .

Mode of Action

The mode of action of this compound is not explicitly defined in the available literature. Generally, the mode of action of a compound refers to how it interacts with its targets and the resulting changes that occur. This can involve binding to specific receptors, inhibiting certain enzymes, or modulating specific biochemical pathways .

Biochemical Pathways

The specific biochemical pathways affected by this compound are not clearly outlined in the available literature. Biochemical pathways refer to a series of chemical reactions occurring within a cell. In these pathways, the transformation of one molecule through a series of steps leads to a certain product, or modifies initial molecules .

Result of Action

The result of a compound’s action can range from changes in cell function to the initiation of a cascade of biochemical reactions .

Biochemical Analysis

Biochemical Properties

Butyl-but-2-ynyl-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with lysine-modifying enzymes, which are involved in post-translational modifications of proteins . These interactions can influence the function and stability of proteins, thereby affecting various cellular processes. Additionally, this compound can form stable bonds with cell membrane components, such as N-hydroxysuccinimide (NHS) esters, which are commonly used in covalent modifications of cell surfaces .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of monoamine oxidases (MAOs), which are enzymes responsible for the degradation of neurotransmitters and xenobiotic amines . This modulation can impact neurotransmitter levels and, consequently, affect cellular signaling and metabolic pathways. Furthermore, this compound’s interactions with cell surface molecules can alter cell function and behavior .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. It has been found to interact with lysine-modifying enzymes through post-translational modification mechanisms . These interactions can lead to changes in protein function and stability. Additionally, this compound can inhibit the activity of monoamine oxidases, thereby affecting the degradation of neurotransmitters and altering cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its long-term effects on cellular function can vary depending on the experimental setup and conditions. In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to changes in cellular behavior and function .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been observed to modulate enzyme activity and cellular signaling pathways without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including alterations in cellular metabolism and potential adverse effects on organ function . It is important to determine the appropriate dosage to achieve the desired biochemical effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to participate in the metabolism of biogenic amines, influencing the levels of metabolites such as kynurenine and tryptophan . These interactions can affect metabolic flux and the overall metabolic profile of cells. Additionally, this compound’s involvement in post-translational modifications can impact protein function and stability .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can interact with cell membrane transporters, facilitating its uptake and distribution within cells . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity. These interactions can affect the compound’s overall efficacy and function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound has been found to localize in the Golgi apparatus, where it can interact with proteins involved in post-translational modifications . Additionally, this compound’s localization can be influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . These localization patterns are crucial for understanding the compound’s biochemical effects and mechanisms of action.

properties

IUPAC Name

N-but-2-ynylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-3-5-7-9-8-6-4-2/h9H,3,5,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDPHGUGBHLNNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC#CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389986
Record name Butyl-but-2-ynyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

436099-56-8
Record name Butyl-but-2-ynyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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